3-Chloro-4-(4-ethylphenoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

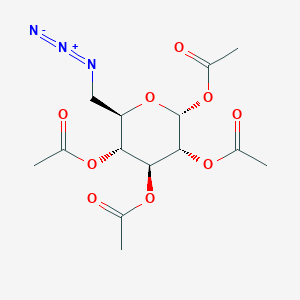

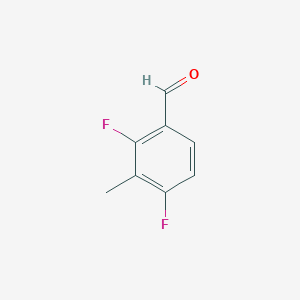

“3-Chloro-4-(4-ethylphenoxy)aniline” is a chemical compound with the molecular formula C14H14ClNO . It has a molecular weight of 247.73 .

Molecular Structure Analysis

The molecular structure of “3-Chloro-4-(4-ethylphenoxy)aniline” consists of a benzene ring with a chlorine atom and an ethylphenoxy group attached to it . The exact structural details could not be found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-4-(4-ethylphenoxy)aniline” are not fully detailed in the search results. It is known that the compound has a molecular weight of 247.73 .Scientific Research Applications

Synthesis and Characterization

- The synthesis of chloro and fluoro derivatives of aniline, including methods that might relate to compounds similar to "3-Chloro-4-(4-ethylphenoxy)aniline," has been a significant area of research. These compounds are utilized in the production of dyes, pharmaceuticals, and agricultural agents due to their unique chemical properties. One study detailed the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 3,4-dichloronitrobenzene, highlighting the process's high yield, little environmental pollution, and the ready availability of reactants (Wen Zi-qiang, 2007).

Material Sciences Applications

- Research on the adsorption properties of chloro derivatives of aniline on halloysite adsorbents for environmental remediation showcases their effectiveness in removing toxic compounds from wastewater. A study employing inverse liquid chromatography to measure the adsorption of aniline and its chloro derivatives on halloysite demonstrated their potential in purifying water contaminated with these toxic compounds (P. Słomkiewicz et al., 2017).

Environmental Remediation

- The electrochemical oxidation of aniline compounds using Fe3O4 magnetic nanoparticles (MNPs) represents a promising method for eliminating these pollutants from aqueous solutions. This approach highlights the catalytic potential of MNPs in degrading phenolic and aniline compounds, contributing to the development of efficient wastewater treatment technologies (Shengxiao Zhang et al., 2009).

Inhibitors and Sensors

- Aniline derivatives have also been investigated for their potential as corrosion inhibitors, indicating their importance in protecting metals from corrosion. A specific study on the inhibitory action of a thiophene Schiff base on mild steel in acid solutions exemplifies this application, demonstrating the correlation between molecular structure and inhibitory efficiency (D. Daoud et al., 2014).

Safety And Hazards

While specific safety data for “3-Chloro-4-(4-ethylphenoxy)aniline” is not available, general safety measures for handling anilines include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

properties

IUPAC Name |

3-chloro-4-(4-ethylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(16)9-13(14)15/h3-9H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAIMCPINNRCHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(4-ethylphenoxy)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Benzyloxy)-5-bromophenyl]ethanone](/img/structure/B1315464.png)

![Furo[2,3-B]pyridine](/img/structure/B1315467.png)

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester](/img/structure/B1315468.png)